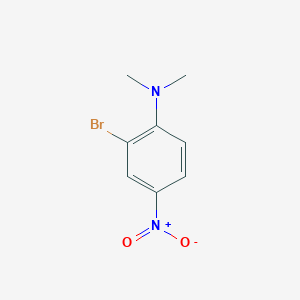

2-bromo-N,N-dimethyl-4-nitroaniline

Description

Contextualization of 2-bromo-N,N-dimethyl-4-nitroaniline within Aromatic Systems Research

This compound is a model compound for investigating the cumulative influence of multiple substituents on an aromatic ring. Its structure, featuring a bromine atom, a nitro group, and a dimethylamino group, presents a fascinating case study in non-covalent interactions and their impact on molecular conformation and crystal packing. Research into such polysubstituted aromatic systems is pivotal for the rational design of materials with tailored properties, such as non-linear optical (NLO) materials, where the arrangement of electron-donating and -withdrawing groups is critical. psu.eduacs.orgacs.org

Influence of Ortho-Bromo and Para-Nitro Substitution on Aromatic Reactivity and Electron Distribution

The substitution pattern of this compound profoundly dictates its chemical behavior. The para-nitro group is a potent electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. acs.orgresearchgate.net This deactivates the aromatic ring towards electrophilic substitution and significantly increases the acidity of the parent aniline (B41778). afit.edu The presence of the nitro group in the para position to the amino group creates a "push-pull" system, where electron density is drawn from the amino group, through the aromatic ring, to the nitro group. This intramolecular charge transfer is a key feature of many chromophores and NLO materials. chemrxiv.org

The ortho-bromo substituent further modulates the electronic landscape. As a halogen, bromine is an electronegative atom, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can participate in resonance, leading to a deactivating but ortho-, para-directing effect in electrophilic aromatic substitution. msu.edu In the context of nucleophilic aromatic substitution, the presence of the strongly deactivating nitro group can activate the ring towards attack, and the position of the bromine atom influences the regioselectivity of such reactions. stackexchange.comrsc.org

Role of Tertiary Amine Functionality (N,N-Dimethyl) in Modulating Molecular Properties and Interactions

The N,N-dimethylamino group is a strong electron-donating group, primarily through its resonance effect (+M), which significantly outweighs its inductive effect. mdpi.comresearchgate.net This powerful electron-donating character enhances the "push" aspect of the push-pull system in this compound. The presence of the two methyl groups also introduces significant steric bulk. This steric hindrance can influence the planarity of the molecule, potentially causing the dimethylamino group to twist out of the plane of the aromatic ring, which in turn can affect the degree of resonance interaction. mdpi.comiitkgp.ac.in The tertiary nature of the amine also precludes the formation of intermolecular hydrogen bonds that would be present in primary or secondary anilines, thereby influencing its physical properties and crystal packing.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9BrN2O2 | nih.gov |

| Molecular Weight | 245.07 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 64230-23-5 | nih.gov |

| InChI | InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | nih.gov |

| InChIKey | SITKZBWMJBVSID-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CN(C)C1=C(C=C(C=C1)N+[O-])Br | nih.gov |

Spectroscopic Data of this compound

| Spectroscopy Type | Data | Source |

| 1H NMR (400 MHz, Chloroform-d) | δ 7.90 (d, J = 2.4 Hz, 1H), 7.47 (dd, J = 9.0, 2.4 Hz, 1H), 6.90 (d, J = 9.0 Hz, 1H), 2.89 (s, 6H) | rsc.org |

| FTIR (KBr Wafer) | Spectrum Available | nih.gov |

| Vapor Phase IR | Spectrum Available | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITKZBWMJBVSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397196 | |

| Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64230-23-5 | |

| Record name | 2-bromo-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 Bromo N,n Dimethyl 4 Nitroaniline

Strategic Approaches for Regioselective Functionalization of Aniline (B41778) Precursors

The synthesis of 2-bromo-N,N-dimethyl-4-nitroaniline can be approached through several strategic routes, primarily revolving around the sequential functionalization of a suitable aniline precursor. The order of introduction of the bromine, nitro, and N,N-dimethyl groups is critical to achieving the desired 2,4,6-substitution pattern.

Sequential Halogenation and Nitration Strategies

A common and logical approach involves the sequential halogenation and nitration of an N,N-dimethylaniline precursor. The N,N-dimethylamino group is a strongly activating, ortho-, para-directing group. Therefore, direct bromination of N,N-dimethylaniline would be expected to yield a mixture of ortho- and para-isomers, with the para-isomer often predominating. prezi.comlibretexts.org Subsequent nitration of the resulting p-bromo-N,N-dimethylaniline would then be directed by both the amino group and the bromine atom.

Alternatively, starting with 4-nitroaniline (B120555), a commercially available precursor, allows for a different strategic sequence. A patented method for a similar compound, 2-bromo-4-N-methyl-p-nitroaniline, involves the bromination of p-nitroaniline in the presence of dilute sulfuric acid and hydrogen bromide, followed by the slow addition of hydrogen peroxide. google.com This suggests that direct bromination of 4-nitroaniline can be achieved at the position ortho to the amino group. The subsequent step would then be the N,N-dimethylation of the resulting 2-bromo-4-nitroaniline (B50497).

The nitration of N,N-dimethylaniline itself under strongly acidic conditions (e.g., a mixture of concentrated sulfuric and nitric acids) is known to produce the meta-nitro product. ctj-isuct.ru This is due to the protonation of the dimethylamino group, which converts it into a deactivating, meta-directing anilinium ion. brainly.com This route is therefore less direct for achieving the desired 4-nitro substitution pattern.

A plausible synthetic route, based on established transformations, could commence with 4-nitroaniline. This precursor can undergo regioselective bromination at the 2-position, yielding 2-bromo-4-nitroaniline. thieme-connect.comrsc.org This intermediate can then be subjected to N,N-dimethylation to afford the final product.

Methods for N,N-Dimethylamine Group Introduction (e.g., Reductive Amination, Alkylation)

The introduction of the N,N-dimethylamine group can be accomplished through various methods, with the choice often depending on the nature of the substrate and the desired reaction conditions.

Reductive Amination: A widely used and efficient method for the N,N-dimethylation of primary anilines is reductive amination using formaldehyde (B43269) in the presence of a reducing agent. researchgate.net This one-pot procedure involves the formation of an imine or enamine intermediate with formaldehyde, which is then reduced in situ. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. For instance, the N,N-dimethylation of 4-bromoaniline (B143363) has been successfully achieved using paraformaldehyde and sodium cyanoborohydride in glacial acetic acid. researchgate.net

Alkylation: Direct alkylation of the amino group with a methylating agent is another common strategy. Reagents such as dimethyl sulfate (B86663) or methyl iodide are frequently employed, typically in the presence of a base to neutralize the acid generated during the reaction. researchgate.net For example, the methylation of anilines can be carried out using dimethyl carbonate over a zeolite catalyst at elevated temperatures. chemicalbook.com However, these methods can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound, minimizing the formation of isomeric impurities and byproducts.

Catalyst Systems for Selective Transformations

The choice of catalyst can significantly influence the regioselectivity and efficiency of both the halogenation and N,N-dimethylation steps.

For the bromination of anilines, various catalytic systems have been developed to enhance regioselectivity. For example, copper(II) sulfate pentahydrate has been used as a catalyst for the oxidative bromination of anilines with sodium bromide and sodium persulfate, offering a practical procedure for preparing bromoanilines. thieme-connect.com In the case of the bromination of 2-nitroaniline, this copper-catalyzed system has been shown to produce 4-bromo-2-nitroaniline. thieme-connect.com

In the context of N,N-dimethylation, a range of catalysts can be employed. For reductive amination, the reaction is often acid-catalyzed. For alkylations using less reactive methylating agents like dimethyl carbonate, solid catalysts such as zeolites have proven effective. chemicalbook.com

Solvent Effects and Temperature Control

The selection of solvent and precise control of reaction temperature are crucial parameters in the synthesis of polysubstituted anilines.

In bromination reactions, the solvent can influence the reactivity of the brominating agent and the selectivity of the reaction. For instance, the bromination of N,N-dimethylaniline has been carried out in dichloromethane (B109758) (DCM) at controlled temperatures between 20-30°C. prezi.com

For nitration reactions, temperature control is critical to prevent over-nitration and side reactions. Nitration is typically carried out at low temperatures.

During N,N-dimethylation via reductive amination, the reaction temperature can affect the rate of both imine formation and reduction. A study on the N,N-dimethylation of p-bromoaniline using paraformaldehyde and sodium cyanoborohydride involved initial stirring at 0°C followed by heating to 65°C. researchgate.net

Below is a table summarizing reaction conditions for transformations relevant to the synthesis of this compound, based on similar reported procedures.

| Reaction | Substrate | Reagents | Catalyst | Solvent | Temperature | Product | Yield (%) | Reference |

| Bromination | 2-Nitroaniline | NaBr, Na₂S₂O₈ | CuSO₄·5H₂O | CH₃CN, H₂O | 7°C to 25°C | 4-Bromo-2-nitroaniline | 36 | thieme-connect.com |

| Bromination | N,N-dimethylaniline | Bromine | - | Dichloromethane | 20-30°C | p-Bromo-N,N-dimethylaniline | 56.8 | prezi.com |

| N,N-Dimethylation | p-Bromoaniline | Paraformaldehyde, NaBH₃CN | - | Glacial Acetic Acid | 0°C to 65°C | N,N-Dimethyl-4-bromoaniline | - | researchgate.net |

| Nitration | N,N-dimethylaniline | Conc. HNO₃, Conc. H₂SO₄ | - | - | - | m-Nitro-N,N-dimethylaniline | - | ctj-isuct.ru |

Exploration of Novel Synthetic Pathways and Mechanistic Studies

While sequential functionalization of aniline precursors represents the most conventional approach, the development of novel synthetic pathways for polysubstituted anilines is an active area of research. Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction, offer an efficient and atom-economical alternative for the synthesis of complex molecules. researchgate.netchemmethod.com Although a specific MCR for this compound has not been reported, the development of such a process could significantly streamline its synthesis.

Mechanistic studies are crucial for understanding the factors that govern regioselectivity in the synthesis of this compound. The interplay of electronic and steric effects of the substituents dictates the position of electrophilic attack. For example, in the bromination of 4-nitroaniline, the strong deactivating and meta-directing nitro group would be expected to direct the incoming electrophile to the meta position (position 2 or 6). The ortho, para-directing amino group, however, directs to the ortho position (position 2). The observed regioselectivity for bromination at the 2-position highlights the dominant directing effect of the amino group in this case.

Further mechanistic investigations, potentially involving computational studies, could provide deeper insights into the transition states of the key reaction steps, aiding in the rational design of more efficient and selective synthetic routes.

Scale-Up Considerations and Process Intensification in Industrial Synthesis

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough evaluation of scale-up parameters and the implementation of process intensification strategies. These efforts are aimed at ensuring safety, efficiency, cost-effectiveness, and minimizing the environmental impact of the manufacturing process.

Key Scale-Up Considerations:

The industrial synthesis of substituted nitroanilines, such as this compound, presents several challenges that must be addressed during scale-up. patsnap.com These include:

Heat Management: Nitration and bromination reactions are often highly exothermic. acs.org Effective heat removal is critical to prevent thermal runaways, which can lead to loss of control, side reactions, and potential explosions. acs.org The design of the reactor, including its heat transfer surface area-to-volume ratio, and the use of efficient cooling systems are paramount.

Mass Transfer: In heterogeneous reaction mixtures, such as those involving solid reactants or immiscible liquid phases, the rate of reaction can be limited by the rate of mass transfer between the phases. utwente.nl Adequate mixing and agitation are essential to ensure that reactants are brought into contact effectively.

Reagent Handling and Dosing: The safe handling and controlled addition of corrosive and hazardous reagents, such as bromine and strong acids, are critical at an industrial scale. Automated dosing systems with precise control over addition rates are often employed to maintain optimal reaction conditions and prevent localized high concentrations.

Work-up and Product Isolation: The procedures for quenching the reaction, separating the product from the reaction mixture, and purification need to be scalable. This may involve the use of large-scale extraction, filtration, and crystallization equipment.

Waste Management: The generation of acidic and potentially hazardous waste streams is a significant concern in the synthesis of nitroanilines. patsnap.com Developing processes that minimize waste generation and implementing effective waste treatment protocols are essential for environmental compliance and sustainability.

Process Intensification Strategies:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of this compound, several process intensification techniques could be applied:

Continuous Flow Reactors: A shift from traditional batch reactors to continuous flow reactors can offer significant advantages for nitration and bromination reactions. researchgate.netfigshare.com Continuous flow systems provide superior heat and mass transfer, enabling better control over reaction parameters and improved safety for highly exothermic reactions. researchgate.netfigshare.com They also allow for the on-demand production of hazardous intermediates, reducing the need for large-scale storage.

Microreactors: Microreactors, with their extremely high surface area-to-volume ratios, offer exceptional control over reaction conditions and are particularly well-suited for highly exothermic and fast reactions. researchgate.net The use of microreactors can lead to higher yields, improved selectivity, and inherently safer processes. researchgate.net Scaling up production can be achieved by operating multiple microreactors in parallel (scaling-out).

Alternative Reagents and Catalysts: Research into greener and more efficient reagents and catalysts can significantly intensify the process. This could include the use of solid acid catalysts to replace corrosive liquid acids or the development of more selective brominating agents that reduce the formation of by-products.

In-line Monitoring and Automation: The implementation of Process Analytical Technology (PAT) allows for the real-time monitoring of critical process parameters. This data can be used to automate process control, ensuring consistent product quality and optimizing reaction conditions for maximum efficiency.

The table below summarizes key considerations for the scale-up and process intensification of the synthesis of this compound.

| Parameter | Scale-Up Consideration | Process Intensification Strategy |

| Heat Transfer | Potential for thermal runaway in large batch reactors. acs.org | Utilize continuous flow reactors or microreactors with superior heat exchange capabilities. researchgate.netfigshare.com |

| Mass Transfer | Inefficient mixing in large vessels can lead to localized "hot spots" and reduced yields. utwente.nl | Employ static mixers or other advanced mixing technologies in continuous flow systems. researchgate.net |

| Reaction Time | Long reaction times in batch processes can lead to lower throughput. | Continuous flow processing can significantly reduce reaction times from hours to minutes. researchgate.net |

| Safety | Handling and storage of large quantities of hazardous materials like bromine and nitric acid. acs.org | On-demand generation of reactive intermediates in continuous flow systems. figshare.com |

| By-product Formation | Formation of isomers and poly-substituted products can reduce purity and yield. | Precise control over stoichiometry and temperature in microreactors can enhance selectivity. researchgate.net |

| Solvent Usage | Large volumes of solvents are often required in batch processing, leading to significant waste. | Flow chemistry can enable the use of solvent-free conditions or more efficient solvent use. |

| Downstream Processing | Complex and energy-intensive purification steps to remove impurities. | Higher purity of the crude product from intensified processes can simplify purification. |

By carefully addressing these scale-up considerations and implementing process intensification strategies, the industrial synthesis of this compound can be made safer, more efficient, and more sustainable.

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Assignment of Characteristic Functional Group Vibrations

The FT-IR and Raman spectra of 2-bromo-N,N-dimethyl-4-nitroaniline are characterized by distinct vibrational modes corresponding to its constituent functional groups. The "push-pull" nature of the electron-donating N,N-dimethylamino group and the electron-withdrawing nitro group, situated para to each other, significantly influences the vibrational frequencies of the aromatic ring.

Key assignments are derived from spectral databases and comparative analysis with related compounds like 2,6-dibromo-4-nitroaniline (B165464) and p-nitroaniline. usc.edunih.gov The nitro group (NO₂) exhibits two prominent stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found in the 1500-1570 cm⁻¹ region and a symmetric stretch (ν_s(NO₂)) in the 1300-1370 cm⁻¹ range. nih.gov The C-N bond of the dimethylamino group gives rise to a stretching vibration, while the aromatic C-H bonds show stretching vibrations above 3000 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-650 cm⁻¹.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching vibrations of the C-H bonds on the phenyl ring. |

| Aliphatic C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Asymmetric stretching of the N-O bonds in the nitro group. nih.gov |

| C=C Aromatic Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene (B151609) ring. |

| NO₂ Symmetric Stretch | 1300 - 1370 | Symmetric stretching of the N-O bonds in the nitro group. nih.gov |

| C-N Stretch (Aryl-N) | 1250 - 1350 | Stretching of the bond between the aromatic ring and the amino nitrogen. |

| C-Br Stretch | 500 - 650 | Stretching vibration of the carbon-bromine bond. researchgate.net |

Note: The exact peak positions can be found in spectral databases. The ranges provided are typical for the assigned functional groups.

Conformational Analysis and Molecular Symmetry Deduction

The molecule this compound lacks any element of symmetry higher than identity, assigning it to the C₁ point group. Consequently, all of its vibrational modes are active in both IR and Raman spectroscopy.

Conformational analysis, supported by computational studies on similar anilines, suggests a largely planar structure for the nitroaniline core. researchgate.net This planarity is favored by the electronic conjugation between the electron-donating -N(CH₃)₂ group and the electron-withdrawing -NO₂ group through the phenyl ring. However, there is significant steric strain between the bulky bromine atom at the C2 position and the adjacent N,N-dimethylamino group at the C1 position. This steric hindrance may cause a slight twisting of the N,N-dimethylamino group out of the plane of the benzene ring. This deviation from perfect planarity is a compromise between maximizing electronic conjugation and minimizing steric repulsion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional NMR Techniques

NMR spectroscopy is the definitive method for elucidating the precise connectivity and electronic environment of the atoms in this compound.

Comprehensive Chemical Shift and Coupling Constant Assignments for Structural Proof

The ¹H and ¹³C NMR spectra can be accurately predicted by analyzing the substituent effects of the bromo, dimethylamino, and nitro groups on the aniline (B41778) scaffold, with data from related compounds like N,N-dimethyl-4-nitroaniline and 4-bromo-N,N-dimethylaniline serving as excellent references. rsc.orgrsc.org

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons at positions 3, 5, and 6. The proton at C3, being ortho to the strong electron-withdrawing nitro group and meta to the bromine, would appear most downfield. The proton at C5, positioned between the nitro and dimethylamino groups, will also be downfield. The proton at C6, ortho to the electron-donating dimethylamino group, would be the most upfield of the aromatic signals. The six protons of the two methyl groups on the nitrogen would appear as a sharp singlet, as they are chemically equivalent due to rapid rotation at room temperature.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~8.3 | d | J(H3-H5) ≈ 2.5 |

| H5 | ~8.0 | dd | J(H5-H6) ≈ 9.0, J(H5-H3) ≈ 2.5 |

| H6 | ~7.0 | d | J(H6-H5) ≈ 9.0 |

| N(CH₃)₂ | ~2.8 | s | - |

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals, one for each unique carbon atom. The chemical shifts are heavily influenced by the electronic nature of the substituents. The carbon atom C4, attached to the nitro group, will be significantly deshielded (downfield), as will C1, bonded to the nitrogen. Conversely, carbons ortho and para to the electron-donating dimethylamino group (C6 and C4, though C4's effect is dominated by the nitro group) would be shielded (upfield) relative to benzene. The carbon C2, attached to the bromine, will show a characteristic shift due to the heavy atom effect.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 | ~152 |

| C2 | ~115 |

| C3 | ~126 |

| C4 | ~140 |

| C5 | ~125 |

| C6 | ~112 |

| N(C H₃)₂ | ~45 |

Note: Predicted values are based on additive models from N,N-dimethyl-4-nitroaniline and 4-bromo-N,N-dimethylaniline. Actual experimental values may vary slightly. rsc.orgrsc.org

Investigation of Dynamic Processes and Rotational Barriers around N-C bonds

A key dynamic process in this compound is the restricted rotation around the C1-N bond. The partial double-bond character of this bond, induced by the resonance between the nitrogen lone pair and the electron-withdrawing nitro-substituted ring, creates a significant energy barrier to free rotation. cdnsciencepub.com This phenomenon is well-documented in substituted anilines. researchgate.netuchile.cl

This rotational barrier can be investigated using variable-temperature (VT) NMR spectroscopy. At low temperatures, the rotation around the C1-N bond would be slow on the NMR timescale. If the molecule adopts a conformation where the two methyl groups are in inequivalent environments (one closer to the bromine atom, one further away), the single peak observed for the N(CH₃)₂ group at room temperature would broaden and eventually resolve into two distinct singlets. By analyzing the line shape of these signals at different temperatures, the rate of rotation and the free energy of activation (ΔG‡) for this process can be calculated. While the specific value for this compound is not readily published, for similar N-methylanilines, these barriers can range from 20 to over 30 kJ/mol. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

The UV-Vis spectrum of this compound is dominated by a strong, broad absorption band at a long wavelength (λ_max), which is characteristic of molecules with a "push-pull" electronic structure. ulisboa.pt

This absorption corresponds to an intramolecular charge-transfer (ICT) electronic transition. In this process, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net For this compound, the HOMO is primarily localized on the electron-rich part of the molecule—the N,N-dimethylamino group and the aromatic ring. The LUMO is concentrated on the electron-deficient nitro group.

The energy of this π → π* ICT transition is relatively low, resulting in absorption in the visible or near-UV region, which gives the compound its characteristic color. For the parent compound, N,N-dimethyl-4-nitroaniline, the λ_max is around 360-380 nm, depending on the solvent. usc.edu The presence of the bromine atom in the ortho position may cause a slight shift in this absorption maximum due to steric and electronic perturbations.

Analysis of Absorption Band Origins and Intensities

The electronic absorption spectrum of this compound, typically measured using UV-Visible spectroscopy, is characterized by distinct absorption bands in the ultraviolet and visible regions. These bands arise from electronic transitions between different molecular orbitals. The molecule possesses a conjugated π-system involving the benzene ring, the electron-donating N,N-dimethylamino group, and the electron-withdrawing nitro group.

The primary electronic transitions observed are π → π* and n → π* transitions. The intense absorption bands are generally attributed to π → π* transitions within the aromatic system, which are strongly influenced by the substituents. The presence of the strong electron-donating dimethylamino group and the electron-withdrawing nitro group in a para-relationship leads to a significant bathochromic (red) shift of the main absorption band compared to unsubstituted benzene. This shift indicates a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Correlation with Electronic Conjugation and Charge Transfer Phenomena

The electronic structure of this compound is a classic example of a "push-pull" system. The dimethylamino group (-N(CH₃)₂) acts as a strong electron-donating group (the "push"), feeding electron density into the π-system of the benzene ring. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group (the "pull"), delocalizing electron density from the ring.

This arrangement facilitates a significant intramolecular charge transfer (ICT) from the donor to the acceptor group through the conjugated π-bridge of the benzene ring upon electronic excitation. This ICT character is the primary reason for the intense, long-wavelength absorption band observed in its UV-Vis spectrum. The efficiency of this charge transfer is a key factor in determining the nonlinear optical (NLO) properties of similar molecules. researchgate.net For instance, the related compound 2-bromo-4-nitroaniline (B50497) has been investigated for its NLO applications, where the charge transfer from the amino to the nitro group is a critical feature. researchgate.net

Theoretical studies on similar nitroaniline derivatives using methods like Density Functional Theory (DFT) confirm that the HOMO is typically localized on the aniline moiety (including the amino donor), while the LUMO is concentrated on the nitrobenzene (B124822) part (including the nitro acceptor). researchgate.net This spatial separation of the frontier orbitals further substantiates the charge-transfer nature of the lowest energy electronic transition. The bromine atom at the ortho position to the amino group can introduce steric hindrance, potentially causing a slight twist in the N,N-dimethylamino group out of the plane of the benzene ring, which could subtly modulate the extent of electronic conjugation and the energy of the ICT band.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification and structural elucidation of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental composition.

The molecular formula of this compound is C₈H₉BrN₂O₂. nih.gov Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, the molecular ion peak in the mass spectrum appears as a characteristic doublet (M⁺ and M+2) of almost equal intensity, separated by approximately 2 Da. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

The precise molecular weight can be determined with high accuracy. For the isomer 4-bromo-N,N-dimethyl-2-nitroaniline, HRMS analysis yielded found values of 244.9920 and 246.9900, which correspond to the [M]⁺ and [M+2]⁺ ions, respectively, closely matching the calculated values. rsc.org Similar precision is expected for this compound.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₈H₉⁷⁹BrN₂O₂]⁺ | 243.9847 |

| [C₈H₉⁸¹BrN₂O₂]⁺ | 245.9827 |

Data based on theoretical calculations for the specified molecular formula.

Under electron ionization (EI) conditions, the molecular ion undergoes fragmentation, providing valuable structural information. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical (•CH₃): A peak at [M-15]⁺ resulting from the cleavage of one of the N-methyl groups.

Loss of a nitro group (•NO₂): A significant peak corresponding to [M-46]⁺.

Loss of bromine radical (•Br): A peak at [M-79/81]⁺.

Cleavage of the dimethylamino group: Fragmentation leading to the loss of •N(CH₃)₂.

The analysis of these fragmentation patterns, combined with the precise mass measurements from HRMS, allows for the confident confirmation of the molecular structure of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| 2-bromo-4-nitroaniline |

Crystallographic Data for this compound Not Currently Available in Public Domain

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available studies on the crystal structure of the compound this compound (CAS Number: 64230-23-5). Consequently, the detailed analysis requested for this specific molecule, including single-crystal X-ray diffraction (SCXRD) data, intramolecular parameters, intermolecular interactions, Hirshfeld surface analysis, and polymorphism, cannot be provided at this time.

The user's request was for a detailed article on the crystallographic investigations of this compound, structured around a specific outline. This would necessitate access to experimental data from techniques such as SCXRD, which is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Searches have yielded extensive crystallographic information for the related compound, 2-bromo-4-nitroaniline . However, this is a primary amine, meaning the nitrogen atom is bonded to two hydrogen atoms. The presence of these hydrogen atoms allows for the formation of significant hydrogen bonding networks, which are a dominant factor in its crystal packing.

In contrast, the requested compound, This compound , is a tertiary amine, with two methyl groups attached to the nitrogen atom. The absence of amine hydrogens in this molecule precludes the formation of the types of hydrogen bonds observed in its primary amine analogue. This fundamental structural difference means that the crystallographic data for 2-bromo-4-nitroaniline cannot be used to accurately describe the solid-state architecture of this compound.

Without experimental crystallographic data for this compound, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy:

Crystallographic Investigations and Solid State Architecture of 2 Bromo N,n Dimethyl 4 Nitroaniline

Polymorphism and Co-crystallization Studies:There is no information in the public domain regarding the existence of different crystalline forms or co-crystals of this compound.

Therefore, until crystallographic studies on 2-bromo-N,N-dimethyl-4-nitroaniline are conducted and published, a scientifically rigorous article on this specific topic cannot be generated.

Computational and Theoretical Studies of Electronic Structure and Reactivity

Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Without theoretical calculations, a comparison between predicted and experimental spectroscopic parameters cannot be conducted.

Further research and dedicated computational studies are required to generate the specific data necessary to fulfill the detailed request for 2-bromo-N,N-dimethyl-4-nitroaniline.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.